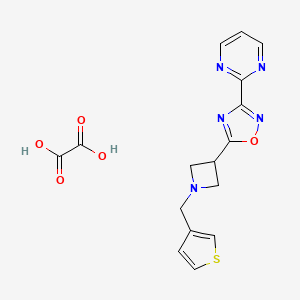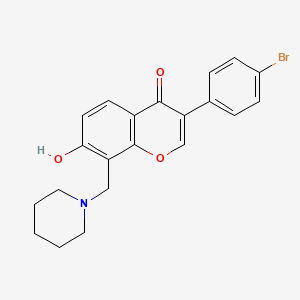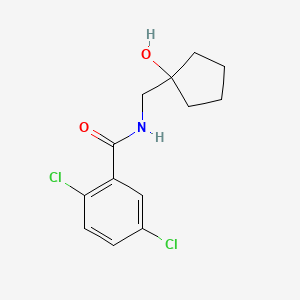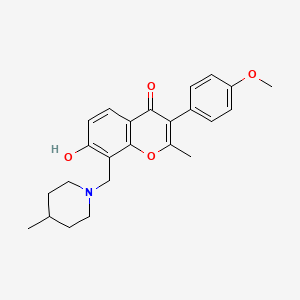
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis Applications
One notable application is in the field of heterocyclic chemistry, where furan derivatives serve as building blocks for creating novel heterocyclic compounds. For example, the use of enaminonitrile derived from 2-amino-4,5-diphenylfuran-3-carbonitrile facilitates the synthesis of new derivatives like furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one. These compounds, due to their unique structure, hold potential for further exploration in medicinal chemistry and materials science (El-Shahawi & El-ziaty, 2017).
Polymerization and Sustainable Materials
Another significant application is in the development of sustainable materials. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as promising sustainable alternatives to polyphthalamides, a type of semiaromatic polyamide used in high-performance materials. This research highlights the potential of furan derivatives in creating environmentally friendly polymers with comparable properties to conventional materials (Jiang et al., 2015).
Synthesis and Reactivity
Furan derivatives also demonstrate varied reactivity, enabling the synthesis of complex molecules. For instance, the reactivity of N-(1-Naphthyl)furan-2-carboxamide with P2S5 in anhydrous toluene leads to the formation of thioamide derivatives, which are further processed to create compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole through oxidative processes. Such synthetic pathways offer new avenues for creating molecules with potential biological activity or material properties (Aleksandrov & El’chaninov, 2017).
Antibacterial Activity
Research into functionalized furan derivatives has also shown promising antibacterial properties. The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their subsequent testing against clinically isolated drug-resistant bacteria highlight the potential of these compounds in combating antibiotic resistance. This indicates the broader applicability of furan derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).
Neuroinflammation Imaging
In the realm of neuroscientific research, certain furan derivatives have been identified as potent agents for imaging neuroinflammation. Specifically, compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia offer a non-invasive method to study neuroinflammation in vivo, contributing to our understanding of neuropsychiatric disorders and the development of new therapeutic strategies (Horti et al., 2019).
Wirkmechanismus
Target of Action
Furan-based compounds have been reported to exhibit a wide range of biological activities . For instance, some furan-based compounds have shown significant activity against Mycobacterium tuberculosis .
Mode of Action
Furan-based compounds have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan-based compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
The swissadme predictions for similar furan-based compounds have been reported .
Result of Action
Furan-based compounds have been reported to exhibit a wide range of biological activities .
Action Environment
The action of similar furan-based compounds can be influenced by various environmental factors .
Eigenschaften
IUPAC Name |
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(20-12-7-17-28-20)23-13-15-24(16-14-23)22(27)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJCYYYXNJPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)
![7-Methyl-4-oxo-2-phenylamino-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2838154.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2838157.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2838162.png)
![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)

![4-benzyl-1-[3-oxo-3-(pyrrolidin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2838169.png)


![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
![1-(4-[3-(3,4-Dimethoxyphenyl)pyrazolo[1,5-A]pyrimidin-5-YL]phenyl)-4(1H)-pyridinone](/img/structure/B2838175.png)
